N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl ring and a benzamide moiety, making it a complex and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Mode of Action
It is known that the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
It is known that imidazo[2,1-b]thiazole derivatives have shown pronounced effects against various human tumor cell lines .
Action Environment
It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .
Biochemical Analysis
Biochemical Properties
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has been shown to display broad-spectrum antiproliferative activity against various cell lines This suggests that it interacts with a range of enzymes, proteins, and other biomolecules
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown potent antiproliferative activity against ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazothiazole derivatives can modulate the immune system through T-cell activation and proliferation . They may also influence the mobility of neutrophils and stimulate antibody formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by its functionalization. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenylamine derivative under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. For example, a three-reactor multistage system can be used to synthesize imidazo[2,1-b]thiazole derivatives without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazo[2,1-b]thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[2,1-b]thiazole ring may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, while substitution reactions on the phenyl ring can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole ring and are known for their antimicrobial and anticancer properties.
Indole derivatives: These compounds contain an indole ring and are studied for their diverse pharmacological activities.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is unique due to its specific combination of the imidazo[2,1-b]thiazole ring with a phenyl and benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKJWPGHYLBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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